molecular formula C4H7F3N2O2 B15226197 (R)-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide

(R)-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide

Cat. No.: B15226197
M. Wt: 172.11 g/mol
InChI Key: BDGNHZONGFMQDB-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a hydroxypropanamide moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

    Aminomethylation: The precursor undergoes aminomethylation using a reagent like formaldehyde and ammonium chloride to introduce the aminomethyl group.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group.

    Amidation: Finally, the compound is amidated to form the hydroxypropanamide moiety.

Industrial Production Methods

Industrial production of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hydroxypropanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxypropanamide moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Aminomethyl)-5-methylhexanoic acid
  • ®-2-(Aminomethyl)-tetrahydropyrrole

Uniqueness

Compared to similar compounds, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

Molecular Formula

C4H7F3N2O2

Molecular Weight

172.11 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide

InChI

InChI=1S/C4H7F3N2O2/c5-4(6,7)3(11,1-8)2(9)10/h11H,1,8H2,(H2,9,10)/t3-/m1/s1

InChI Key

BDGNHZONGFMQDB-GSVOUGTGSA-N

Isomeric SMILES

C([C@@](C(=O)N)(C(F)(F)F)O)N

Canonical SMILES

C(C(C(=O)N)(C(F)(F)F)O)N

Origin of Product

United States

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